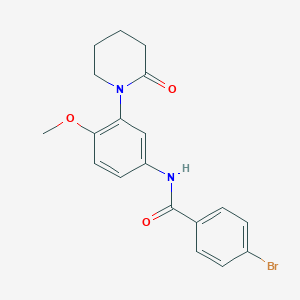
4-Bromo-7-fluoro-2-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-7-fluoro-2-methyl-1H-indole” is a chemical compound with the molecular formula C9H7BrFN . It is a halogenated indole derivative and is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of “this compound” involves the use of dichloro (1,1’-bis (diphenylphosphanyl)ferrocene)palladium (II)*CH2Cl2 and potassium acetate in 1,4-dioxane at 100℃ for 2 hours in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom at the 4th position, a fluorine atom at the 7th position, and a methyl group at the 2nd position of the indole ring .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 228.06 . It is a liquid at room temperature .
科学的研究の応用
Antimicrobial and Antiinflammatory Activities
A study by Narayana, Ashalatha, Raj, & Sarojini (2009) investigated the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from bromoindole-2-carbohydrazides, revealing moderate to good antiproliferative activity.
Synthesis and Photophysical Studies
Pereira, Castanheira, Ferreira, & Queiroz (2010) synthesized new indole derivatives from β-brominated dehydroamino acids, demonstrating their potential as fluorescent probes due to high fluorescence quantum yields and selectivity towards fluoride ions.
Absorption and Fluorescence Spectra
The study by Carić et al. (2004) analyzed the absorption and fluorescence spectra of indole-3-acetic acid derivatives, including bromo and fluoro derivatives, highlighting their potential use in experimental cancer therapeutics and plant growth regulation.
Antitumor Activities
A research conducted by Fan Houxing (2009) synthesized and evaluated the antitumor activities of 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones, demonstrating their effectiveness against various cancer cell lines.
Catalytic Activity in Synthesis
Rao et al. (2019) synthesized oxazol-5(4H)-one derivatives using nickel ferrite nanoparticles, showing their potential in biological activities such as antioxidant and antimicrobial activity.
Investigation of Brominated Tryptophan Alkaloids
Segraves & Crews (2005) investigated brominated tryptophan derivatives from Thorectidae sponges, identifying compounds with antimicrobial properties.
HIV-1 Attachment Inhibitor
Wang et al. (2003) discovered an indole derivative that interferes with HIV-1 gp120 interactions, highlighting its potential as an attachment inhibitor for HIV treatment.
Retinoic Acid Metabolism Inhibition
Le Borgne et al. (2003) evaluated indole derivatives for inhibiting retinoic acid metabolism, identifying compounds with significant inhibitory activity.
Safety and Hazards
“4-Bromo-7-fluoro-2-methyl-1H-indole” is harmful if swallowed and may cause respiratory irritation. It also causes skin irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
将来の方向性
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of “4-Bromo-7-fluoro-2-methyl-1H-indole” and other indole derivatives in medicine and other fields.
作用機序
Target of Action
4-Bromo-7-fluoro-2-methyl-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . This broad-spectrum interaction makes indole derivatives valuable in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to a variety of changes at the cellular level .
Biochemical Pathways
Indole derivatives are known to influence a wide range of pathways due to their interaction with multiple receptors . For example, some indole derivatives have been found to inhibit the influenza A virus , suggesting that they may interfere with viral replication pathways.
Pharmacokinetics
The physicochemical properties of a compound can provide some insight into its potential pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For instance, some indole derivatives have demonstrated antiviral activity, suggesting that they may inhibit viral replication at the cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s interaction with its targets and its resulting effects may be influenced by factors such as pH, temperature, and the presence of other molecules in the environment .
特性
IUPAC Name |
4-bromo-7-fluoro-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-5-4-6-7(10)2-3-8(11)9(6)12-5/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGGXUWDYPOXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2N1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2828384.png)
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2828387.png)

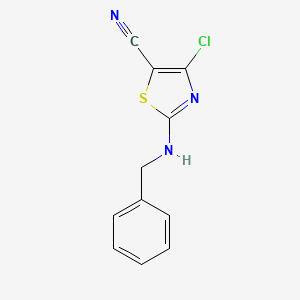
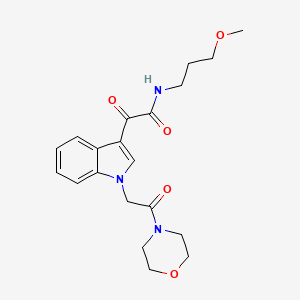
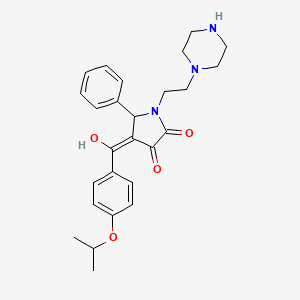
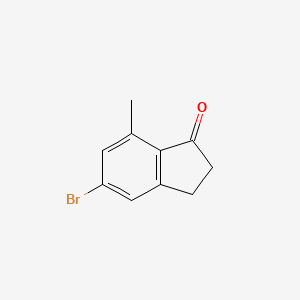
![6-ethyl-3-[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-2-morpholino-4(3H)-pyrimidinone](/img/structure/B2828395.png)
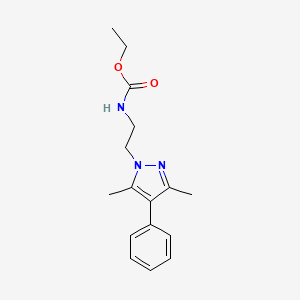

![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2828398.png)

